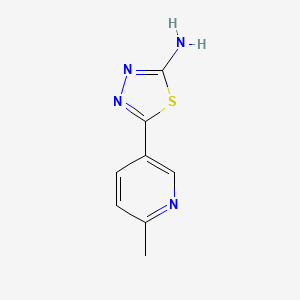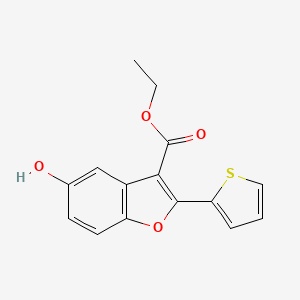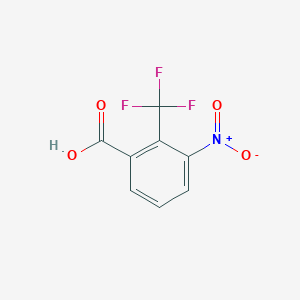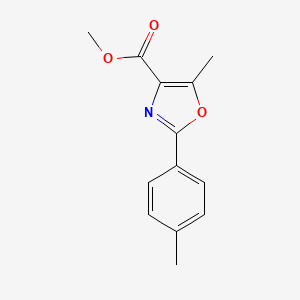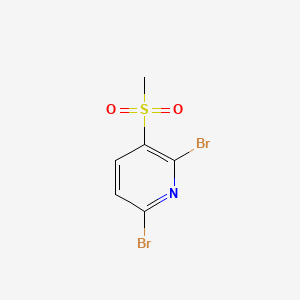
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- is an organic compound with the molecular formula C13H20O. It is also known by other names such as tert-Butoxybenzene and tert-Butyl phenyl ether . This compound is characterized by the presence of a benzene ring substituted with a tert-butoxy group and three methyl groups. It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- typically involves the reaction of tert-butyl alcohol with phenol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as benzene or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butoxy group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of aromatic substitution reactions.
Medicine: Research explores its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.
Mécanisme D'action
The mechanism by which Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to Benzene, 2-(1,1-dimethylethoxy)-1,3,5-trimethyl- include:
tert-Butylbenzene: Lacks the additional methyl groups and tert-butoxy group.
Phenyl tert-butyl ether: Similar structure but different substitution pattern.
Propriétés
Numéro CAS |
61248-61-1 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H20O/c1-9-7-10(2)12(11(3)8-9)14-13(4,5)6/h7-8H,1-6H3 |
Clé InChI |
CXOPJFKSVOKFDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
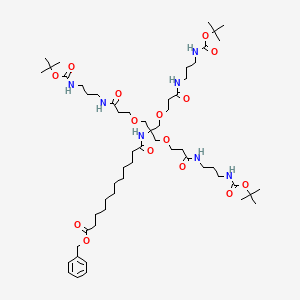

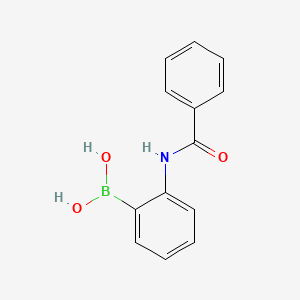
![tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13703215.png)
![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
